molecular formula C16H23NO4S B15108270 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15108270
M. Wt: 325.4 g/mol
InChI Key: DUDKPPYONTUYJG-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a dioxidotetrahydrothiophene ring, a phenoxyacetamide group, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Common reagents used in the synthesis may include thiophene derivatives, phenoxyacetic acid, and amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenoxy group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide may include other phenoxyacetamide derivatives or thiophene-based compounds. Examples include:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide
  • 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C16H23NO4S/c1-11(2)14-5-4-12(3)8-15(14)21-9-16(18)17-13-6-7-22(19,20)10-13/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,17,18)

InChI Key

DUDKPPYONTUYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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